Cas no 1781662-84-7 (8-Bromoquinazoline-4-carboxylic acid)

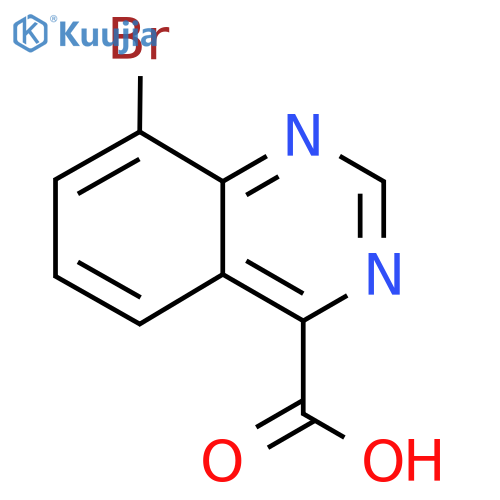

1781662-84-7 structure

商品名:8-Bromoquinazoline-4-carboxylic acid

CAS番号:1781662-84-7

MF:C9H5BrN2O2

メガワット:253.052201032639

MDL:MFCD26954823

CID:4771219

8-Bromoquinazoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-bromoquinazoline-4-carboxylic acid

- 8-Bromo-quinazoline-4-carboxylic acid

- SB34348

- 8-Bromoquinazoline-4-carboxylic acid

-

- MDL: MFCD26954823

- インチ: 1S/C9H5BrN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14)

- InChIKey: BXJKHZBEPCRSKB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C(C(=O)O)N=CN=C21

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 237

- トポロジー分子極性表面積: 63.1

- 疎水性パラメータ計算基準値(XlogP): 2.1

8-Bromoquinazoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B178165-50mg |

8-Bromoquinazoline-4-carboxylic Acid |

1781662-84-7 | 50mg |

$ 210.00 | 2022-06-07 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0401-1g |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 97% | 1g |

¥12066.64 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0401-50mg |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 97% | 50mg |

¥1687.58 | 2025-01-21 | |

| abcr | AB463130-100mg |

8-Bromoquinazoline-4-carboxylic acid; . |

1781662-84-7 | 100mg |

€519.50 | 2024-08-03 | ||

| abcr | AB463130-250mg |

8-Bromoquinazoline-4-carboxylic acid; . |

1781662-84-7 | 250mg |

€816.30 | 2024-08-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0401-500mg |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 97% | 500mg |

¥7344.91 | 2025-01-21 | |

| eNovation Chemicals LLC | D970584-100mg |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 95% | 100mg |

$325 | 2025-02-26 | |

| eNovation Chemicals LLC | D970584-500mg |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 95% | 500mg |

$940 | 2025-02-26 | |

| eNovation Chemicals LLC | D970584-1g |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 95% | 1g |

$1545 | 2025-03-01 | |

| eNovation Chemicals LLC | D970584-500mg |

8-Bromo-quinazoline-4-carboxylic acid |

1781662-84-7 | 95% | 500mg |

$940 | 2025-03-01 |

8-Bromoquinazoline-4-carboxylic acid 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1781662-84-7 (8-Bromoquinazoline-4-carboxylic acid) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1781662-84-7)8-Bromoquinazoline-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):535.0